1H,1H-Perfluoroundecan-1-ol
Overview
Description
1H,1H-Perfluoroundecan-1-ol is a chemical compound with the molecular formula C11H3F21O . It has a molecular weight of 550.11 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1H,1H-Perfluoroundecan-1-ol consists of 11 carbon atoms, 3 hydrogen atoms, 21 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
1H,1H-Perfluoroundecan-1-ol has a melting point of 102-105°C and a boiling point of 143°C at 80 mm Hg . It has a density of 1.6953 (estimate) .Scientific Research Applications
Liquid-Liquid Equilibrium Studies
1H,1H-Perfluoroundecan-1-ol has been studied for its liquid-liquid equilibrium properties. Trindade et al. (2007) explored the equilibrium data for mixtures of a similar compound, 1H,1H,7H-perfluoroheptan-1-ol, and linear perfluoroalkanes, using turbidimetry and laser light scattering techniques. This research is significant for understanding the thermodynamic behavior and miscibility of perfluorinated alcohols with other substances (Trindade et al., 2007).
Nuclear Magnetic Resonance (NMR) Applications
1H,1H-Perfluoroundecan-1-ol can be relevant in NMR spectroscopy. For instance, Wilson et al. (1996) employed 1H and 13C NMR to study unsaturated C27 sterols, demonstrating the precision and utility of NMR in analyzing complex organic structures (Wilson et al., 1996).
Luminescence Sensing
The compound has potential applications in luminescence sensing. Sinha et al. (2019) described the use of a compound, 1-(1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-2-ol, in solid-state bright white light emission and as a ratiometric luminescence sensor for specific ions (Sinha et al., 2019).
Quantum Dot Research
Research involving quantum dots has also incorporated perfluorinated alcohols. Weinberg et al. (2016) explored the use of 1H,1H,2H,2H-perfluorodecanethiol in modifying the ligand shell of quantum dots to control their redox activity. This is crucial for developing robust emitters and sensing platforms in nanotechnology (Weinberg et al., 2016).
Solvent Properties in Spectroscopy
The extreme properties of similar compounds like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) have been utilized in spectroscopy studies. Eberson et al. (1997) discussed the use of HFP as a solvent in electron paramagnetic resonance (EPR) spectroscopy for studying radical cations (Eberson et al., 1997).
Safety and Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F21O/c12-2(13,1-33)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h33H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAMAEMOVKLPRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2OH, C11H3F21O | |
Record name | 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380056 | |
Record name | 10:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H-Perfluoroundecan-1-ol | |
CAS RN |
307-46-0 | |
Record name | 1H,1H-Perfluoroundecan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10:1 Fluorotelomer alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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